2-Bromo-3-phenyl-1-propene
Overview
Description
2-Bromo-3-phenyl-1-propene: is an organic compound with the molecular formula C9H9Br 3-phenylallyl bromide or cinnamyl bromide . This compound is characterized by a bromine atom attached to the second carbon of a propene chain, which is further substituted with a phenyl group at the third carbon. It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-phenyl-1-propene can be synthesized through the bromination of 3-phenylpropene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 3-phenylpropene, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The bromination process is carefully controlled to prevent over-bromination and to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-phenyl-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2), leading to the formation of corresponding alcohols, ethers, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 3-phenylpropene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or primary amines (RNH2) are commonly used under mild to moderate conditions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under anhydrous conditions to promote elimination reactions.
Major Products Formed:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of 3-phenylpropene as the major product.
Scientific Research Applications
2-Bromo-3-phenyl-1-propene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of novel materials such as porphyrazines, which have applications in catalysis and photodynamic therapy.
Biological Studies: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-bromo-3-phenyl-1-propene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the expulsion of the bromide ion .
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: This compound has a similar structure but with the bromine atom attached to the first carbon of the propyl chain.
2-Bromo-1-phenylpropane: This compound has the bromine atom attached to the first carbon of the propene chain.
3-Bromo-1-phenylpropene: This compound has the bromine atom attached to the third carbon of the propene chain.
Uniqueness of 2-Bromo-3-phenyl-1-propene: this compound is unique due to its specific substitution pattern, which allows for selective reactions and the formation of diverse products. Its reactivity in both substitution and elimination reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromoprop-2-enylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZXFRWJWBGZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305348 | |
Record name | (2-Bromo-2-propen-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60468-22-6 | |
Record name | (2-Bromo-2-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60468-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromo-2-propen-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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